Chemical structure of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid
Chemical structure of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid
The following technical guide details the chemical structure, synthesis, and application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid . This document is designed for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a robust building block for introducing fluorinated phenol motifs into biaryl systems.
CAS: 958454-11-0 | Formula:
Executive Summary
3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions . Its structural significance lies in the methylthiomethoxy (MTM) group, which serves as a robust protecting group for the phenol moiety at the 2-position.
Unlike standard methoxymethyl (MOM) ethers, the MTM group offers orthogonal stability profiles—specifically, high resistance to basic coupling conditions while remaining cleavable under mild, neutral conditions (using Ag(I) or Hg(II) salts). This makes the molecule an essential "masked" synthon for generating 3-fluoro-2-hydroxybiaryls , a privileged scaffold in kinase inhibitors and protein-protein interaction modulators.
Structural Analysis & Chemical Properties[2][3][4]
Molecular Architecture
The molecule is trisubstituted on the benzene ring. The relative positioning of the functional groups dictates its reactivity profile:
-
Position 1 (Boronic Acid): The reactive handle for Pd-catalyzed cross-coupling.[2] It exists in equilibrium with its boroxine trimer anhydride.
-
Position 2 (MTM Ether): A "soft" acetal-like protecting group. The sulfur atom introduces a soft Lewis basic site, which can coordinate with soft metals (Pd, Ag, Hg) but generally does not poison Suzuki catalysts under standard phosphine-ligated conditions.
-
Position 3 (Fluorine): Provides bioisosteric modulation (metabolic stability, pKa modulation of the eventual phenol). Its ortho position to the oxygen creates a dipole alignment that influences the conformation of the MTM tail.
Physicochemical Data (Computed/Class-Derived)
| Property | Value / Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water. |
| pKa (Boronic Acid) | ~8.0–8.5 (Lowered by inductive effect of F and O-MTM) |
| Stability | Hygroscopic; store at 2–8°C under inert atmosphere (Ar/N2). |
| InChI Key | NYBIUWJUWTUGFV-UHFFFAOYSA-N (Analogous base structure) |
Synthetic Pathways[6][7]
The synthesis of this building block requires careful orchestration to install the labile MTM group before the sensitive boronic acid moiety.
Retrosynthetic Analysis
The most reliable route proceeds via Lithium-Halogen Exchange of a protected aryl bromide precursor.
Pathway:
2-Bromo-6-fluorophenol
Detailed Protocol
Step 1: Protection (Formation of the MTM Ether)
Reagents: 2-Bromo-6-fluorophenol, DMSO, Acetic Anhydride (
-
Dissolve 2-bromo-6-fluorophenol (1.0 eq) in DMSO (excess, acts as solvent/reagent).
-
Add Acetic anhydride (excess) and Acetic acid slowly at 0°C.
-
Stir at room temperature for 12–24 hours. The in situ generated sulfonium ion attacks the phenol oxygen.
-
Workup: Quench with saturated
. Extract with EtOAc. The MTM ether is generally stable to silica gel chromatography.
Step 2: Borylation
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (
-
Cool a solution of the MTM-protected aryl bromide in anhydrous THF to -78°C .
-
Add n-BuLi (1.1 eq) dropwise. The MTM group is stable to organolithiums at low temperatures (unlike esters).
-
Stir for 30 min to ensure complete Lithium-Halogen exchange.
-
Add Triisopropyl borate (1.2 eq) rapidly.
-
Warm to room temperature naturally.
-
Hydrolysis: Quench with dilute aqueous
or 1M HCl (briefly). Note: Prolonged exposure to strong acid will cleave the MTM group.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the production of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid.
Reactivity & Applications
Suzuki-Miyaura Coupling
This reagent is designed for the construction of biaryls.[3] The MTM group prevents the formation of "boronate-phenol" complexes that can deactivate the catalyst.
-
Catalyst Recommendation:
or for standard aryl bromides. For sterically hindered partners, use Buchwald precatalysts (e.g., XPhos Pd G2). -
Base:
or (mild bases preferred to prevent premature MTM hydrolysis). -
Solvent: Dioxane/Water (4:1) or Toluene/Water.
Orthogonal Deprotection (The "Payoff")
The primary advantage of the MTM group over a methyl ether is the mild deprotection. A methyl ether often requires
-
Method A (Silver):
in THF/Water.[4] -
Method B (Mercury):
in MeCN/Water (Traditional, but toxic). -
Method C (Oxidative): Mild oxidants can convert the sulfide to a sulfoxide/sulfone, making the acetal highly labile to weak acid.
Coupling Cycle Diagram
Figure 2: Application of the reagent in generating fluorinated hydroxybiaryl scaffolds.
Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[5][6]
-
MTM Specifics: The MTM group contains a sulfide linkage.[4] Upon cleavage, it releases volatile sulfur species (methanethiol derivatives) which are malodorous and toxic. All deprotection reactions must be performed in a well-ventilated fume hood.
-
Storage: Store at 2–8°C. Boronic acids can dehydrate to boroxines; this is reversible in aqueous reaction media and does not affect stoichiometry.
References
-
Suzuki-Miyaura Coupling Fundamentals
-
Suzuki, A. (2005). Organoboron compounds in cross-coupling reactions. Proceedings of the Japan Academy, Series B.
-
-
MTM Protecting Group Chemistry
-
Fluorinated Boronic Acids
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
-
-
Commercial Availability & CAS Verification
-
PubChem Compound Summary for Fluorinated Phenylboronic Acids.
-
Sources
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methylthiomethyl ether - Wikipedia [en.wikipedia.org]
